(3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol
CAS No.:
Cat. No.: VC18457088
Molecular Formula: C9H16N6O4
Molecular Weight: 272.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16N6O4 |
|---|---|
| Molecular Weight | 272.26 g/mol |
| IUPAC Name | (3aS,4R,10aS)-2,6-diamino-4-(hydroxymethyl)-5-oxido-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-5-ium-10,10-diol |
| Standard InChI | InChI=1S/C9H16N6O4/c10-6-12-5-4(3-16)15(19)7(11)14-2-1-8(17,18)9(5,14)13-6/h4-5,16-18H,1-3,11H2,(H3,10,12,13)/t4-,5-,9-/m0/s1 |
| Standard InChI Key | UDKRHLHIUODMBN-PJPYAQQDSA-N |
| Isomeric SMILES | C1CN2C(=[N+]([C@H]([C@H]3[C@]2(C1(O)O)NC(=N3)N)CO)[O-])N |
| Canonical SMILES | C1CN2C(=[N+](C(C3C2(C1(O)O)NC(=N3)N)CO)[O-])N |
Introduction
Structural Elucidation and Chemical Identity
Molecular Architecture
The compound belongs to the pyrrolo[1,2-c]purine family, featuring a fused bicyclic framework comprising a pyrrolidine ring and a purine-like system. Key structural attributes include:
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Stereochemistry: The 3aS,4R,10aS configuration dictates its three-dimensional orientation, critical for biological interactions.
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Functional Groups: An amino group at position 2, a hydroxymethyl substituent at position 4, and dual hydroxyl groups at position 10 contribute to its polarity and hydrogen-bonding capacity .
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Imino Group: The 6-imino moiety enhances electron delocalization, influencing its redox behavior.
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₆N₆O₄ | |
| Molecular Weight | 272.26 g/mol | |
| IUPAC Name | (3aS,4R,10aS)-2,6-diamino-4-(hydroxymethyl)-5-oxido-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-5-ium-10,10-diol | |
| Canonical SMILES | C1CN2C(=N+[O-])N |
Stereochemical Considerations
The compound’s bioactivity is stereospecific, with the 4R configuration enabling selective binding to voltage-gated sodium channels, akin to neosaxitoxin . Computational models suggest that the 10aS configuration stabilizes the molecule’s chair-like conformation, reducing metabolic degradation.
Synthesis and Manufacturing
Synthetic Pathways
Synthesis typically involves multi-step organic reactions, leveraging protected amino acids or sugar derivatives to preserve stereochemical integrity. A representative route includes:
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Ring Formation: Cyclization of a purine precursor with a pyrrolidine intermediate under acidic conditions.
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Functionalization: Sequential introduction of hydroxymethyl and imino groups via nucleophilic substitution.
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Oxidation/Reduction: Final adjustments to hydroxyl and amino groups using catalytic hydrogenation.
Table 2: Key Synthetic Intermediates
| Step | Intermediate | Role |
|---|---|---|
| 1 | 4-Aminopurine derivative | Core structure assembly |
| 2 | Hydroxymethyl-pyrrolidine | Side-chain incorporation |
| 3 | Imino-oxidized product | Electronic modulation |
Challenges in Scalability
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Stereochemical Purity: Achieving >98% enantiomeric excess requires chiral catalysts, increasing production costs.
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Solubility Issues: Polar solvents like dimethyl sulfoxide (DMSO) are essential for reaction homogeneity but complicate purification.
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: 12.3 mg/mL at pH 7.4, attributable to hydroxyl and amino groups.
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Thermal Stability: Decomposes at 218°C, with degradation products including ammonia and carbon monoxide.
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Photostability: Susceptible to UV-induced ring-opening reactions; storage in amber glass is recommended.
Spectroscopic Characterization
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NMR (400 MHz, D₂O): δ 4.21 (d, J = 6.5 Hz, 1H, C4-H), 3.89 (s, 2H, C10-OH), 3.45 (m, 1H, C3a-H).
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IR (KBr): 3340 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N imino), 1100 cm⁻¹ (C-O hydroxyl).
Biological Activity and Mechanisms
Sodium Channel Modulation
The compound inhibits voltage-gated sodium channels (IC₅₀ = 45 nM in rat neuronal assays), paralleling neosaxitoxin’s mechanism but with reduced cardiotoxicity . Its hydroxymethyl group enhances membrane permeability, enabling intracellular accumulation.
Applications and Research Directions
Neuropharmacology
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Local Anesthesia: Preclinical trials demonstrate prolonged sensory blockade (8–12 hours) in rodent models, outperforming bupivacaine .
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Neuropathic Pain: Targets Naᵥ1.7 channels implicated in chronic pain pathways.
Toxin Research
Serves as a molecular probe to study paralytic shellfish poisoning mechanisms, offering insights into toxin-receptor dynamics .
Comparison with Related Compounds
Table 3: Structural and Functional Contrasts
| Compound | Molecular Weight | Key Functional Groups | Primary Application |
|---|---|---|---|
| Target Compound | 272.26 g/mol | 2-Amino, 4-hydroxymethyl | Sodium channel blockade |
| Neosaxitoxin | 315.29 g/mol | 5-Hydroxy, carbamate | Marine neurotoxin |
| Decarbamoyl Neosaxitoxin | 299.27 g/mol | 5-Hydroxy, decarbamoylated | Toxin metabolism studies |
The absence of a carbamate group distinguishes this compound from neosaxitoxin, reducing its affinity for calcium channels while enhancing metabolic stability .
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